molecular formula C9H11ClN2O2 B3109671 8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 174648-95-4

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B3109671
CAS No.: 174648-95-4
M. Wt: 214.65
InChI Key: SWLQIBARSLFUDF-UHFFFAOYSA-N
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Description

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often used in medicinal chemistry research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the nitration of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective nitration at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted isoquinolines, and various other functionalized compounds.

Scientific Research Applications

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Uniqueness

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. This positional specificity can lead to different interactions with biological targets compared to other nitro-substituted isoquinolines.

Properties

IUPAC Name

8-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9;/h1-3,10H,4-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLQIBARSLFUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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